molecular formula C19H21ClN2O3S B2948747 4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide CAS No. 896275-93-7

4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2948747
CAS No.: 896275-93-7
M. Wt: 392.9
InChI Key: AJTBXDQDAXHQBZ-UHFFFAOYSA-N
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Description

4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a 4-chloro group and a tosylated pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide typically involves the following steps:

    Formation of the Tosylated Pyrrolidine: The starting material, pyrrolidine, is reacted with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine to form 1-tosylpyrrolidine.

    N-alkylation: The 1-tosylpyrrolidine is then alkylated using a suitable alkylating agent, such as benzyl chloride, to introduce the benzyl group.

    Amidation: The final step involves the reaction of the alkylated tosylpyrrolidine with 4-chlorobenzoyl chloride in the presence of a base like pyridine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions would be critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The compound can be reduced to remove the tosyl group or to modify the benzamide moiety.

    Oxidation Reactions: Oxidation can be used to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce de-tosylated or modified benzamide derivatives.

Scientific Research Applications

4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific receptors or enzymes.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can serve as an intermediate in the synthesis of more complex organic compounds used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tosyl groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-((1-tosylpyrrolidin-2-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tosylated pyrrolidine moiety, in particular, can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

4-chloro-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O3S/c1-14-4-10-18(11-5-14)26(24,25)22-12-2-3-17(22)13-21-19(23)15-6-8-16(20)9-7-15/h4-11,17H,2-3,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTBXDQDAXHQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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